

Application Notes and Protocols: 1,4-Dihydroanthracene-9,10-diol in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Dihydroanthracene-9,10-diol**

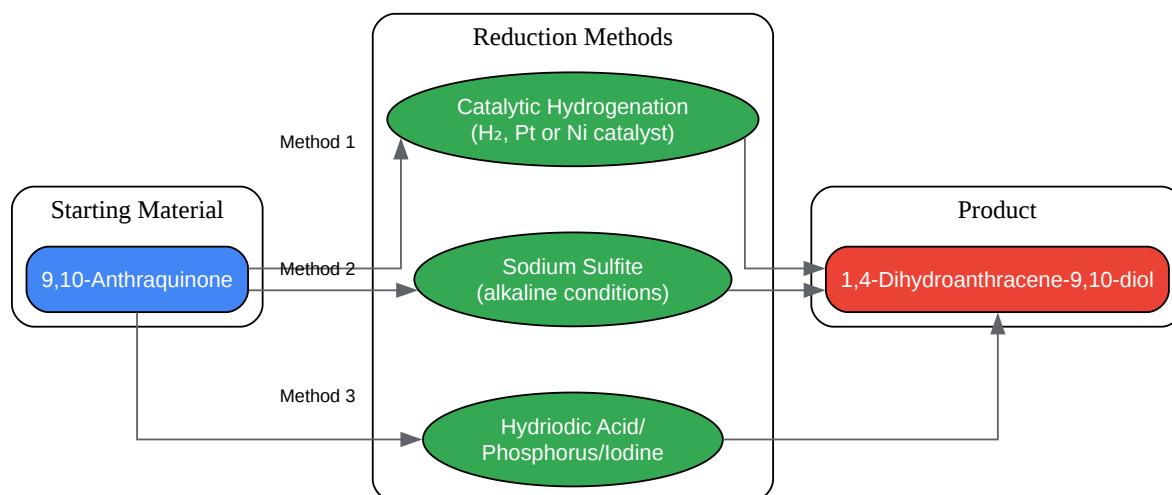
Cat. No.: **B3191622**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroanthracene-9,10-diol is a dihydroxy-substituted anthracene derivative with significant potential as a versatile intermediate in organic synthesis.^[1] Its unique structural and electronic properties, stemming from the interplay between the aromatic system and the hydroxyl groups, make it a valuable precursor for a range of more complex molecules. This document provides an overview of its synthesis, key reactions, and potential applications, along with detailed experimental protocols.


Physicochemical Properties

A summary of the key physicochemical properties of **1,4-Dihydroanthracene-9,10-diol** is presented in the table below.

Property	Value	Reference
CAS Number	56136-13-1	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1] [2]
Molecular Weight	212.24 g/mol	[1] [2]
IUPAC Name	1,4-dihydroanthracene-9,10-diol	[1] [2]
Boiling Point	443.2°C	[1]
Density	1.322 g/cm ³	[1]
Flash Point	222°C	[1]

Synthesis of 1,4-Dihydroanthracene-9,10-diol

The primary route for the synthesis of **1,4-Dihydroanthracene-9,10-diol** is the reduction of 9,10-anthraquinone.[\[1\]](#) Several methods have been reported, with the choice of reducing agent and conditions influencing the yield and purity of the product.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **1,4-Dihydroanthracene-9,10-diol**.

Experimental Protocols for Synthesis

Protocol 1: Catalytic Hydrogenation of 9,10-Anthraquinone[[1](#)]

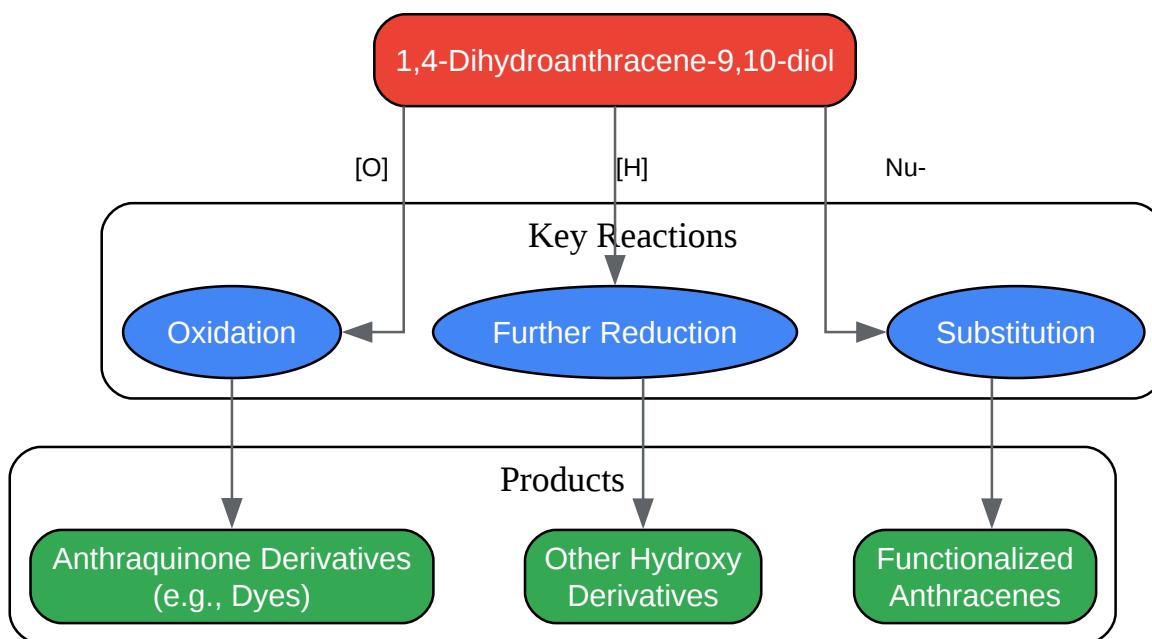
This method is a common and efficient route for the preparation of **1,4-Dihydroanthracene-9,10-diol**.

Materials:

- 9,10-Anthraquinone
- Ethanol (or other suitable solvent)
- Platinum(IV) oxide (PtO_2) or Palladium on Carbon (Pd/C) (5-10 mol%)
- Hydrogen gas (H_2)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Filtration apparatus (e.g., Celite or Buchner funnel)

Procedure:

- In a high-pressure hydrogenation vessel, dissolve 9,10-anthraquinone in a suitable solvent like ethanol.
- Add the catalyst (e.g., PtO_2 or Pd/C) to the solution under an inert atmosphere.
- Seal the vessel and purge with hydrogen gas several times.
- Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
- Stir the reaction mixture vigorously at room temperature or with gentle heating.
- Monitor the reaction progress by techniques such as TLC or GC-MS.


- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the filter cake with the solvent used in the reaction.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure **1,4-Dihydroanthracene-9,10-diol**.

Quantitative Data (Illustrative):

Reactant	Molar Ratio	Catalyst	Solvent	Temperature (°C)	Pressure (atm)	Time (h)	Yield (%)
9,10-Anthraquinone	1.0	5 mol% Pd/C	Ethanol	25	3	12	>90

Applications in Organic Synthesis

1,4-Dihydroanthracene-9,10-diol serves as a versatile precursor for a variety of anthracene derivatives.^[1] Its key reactions include oxidation, reduction, and substitution.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **1,4-Dihydroanthracene-9,10-diol**.

Precursor for Anthraquinone Derivatives

Oxidation of **1,4-Dihydroanthracene-9,10-diol** readily yields anthraquinone derivatives, which are important intermediates in the synthesis of dyes, pigments, and biologically active molecules.^{[1][3]}

Protocol 2: Oxidation to an Anthraquinone Derivative (Illustrative)

This protocol is a general representation of an oxidation reaction. The choice of oxidizing agent will depend on the desired product.

Materials:

- **1,4-Dihydroanthracene-9,10-diol**
- Oxidizing agent (e.g., Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4/\text{acetone}$), PCC, or oxygen with a catalyst)
- Appropriate solvent (e.g., acetone, dichloromethane)

- Quenching agent (e.g., isopropanol for Jones reagent)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous Na_2SO_4)

Procedure:

- Dissolve **1,4-Dihydroanthracene-9,10-diol** in a suitable solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add the oxidizing agent to the stirred solution.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding the appropriate quenching agent.
- Extract the product with a suitable organic solvent.
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter and concentrate the solution under reduced pressure to obtain the crude anthraquinone derivative.
- Purify the product by column chromatography or recrystallization.

Synthesis of Functionalized Anthracene Scaffolds

The hydroxyl groups of **1,4-Dihydroanthracene-9,10-diol** can be subjected to substitution reactions to introduce various functional groups, leading to a diverse range of anthracene derivatives with potential applications in materials science and medicinal chemistry.

Protocol 3: Acetylation of a Dihydroxyanthracene Derivative

The following protocol for the acetylation of 1,4-dihydroxy-9,10-anthraquinone can be adapted for **1,4-Dihydroanthracene-9,10-diol**.^[4]

Materials:

- 1,4-dihydroxy-9,10-anthraquinone (1.0 eq)
- Dichloromethane (CH_2Cl_2)
- Acetic anhydride (Ac_2O) (excess)
- Pyridine (catalytic amount)
- Ethyl acetate (EtOAc)
- Petroleum ether
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 1,4-dihydroxy-9,10-anthraquinone (4.6 g, 19.1 mmol) in CH_2Cl_2 (50 ml), add Ac_2O (2 ml) and one drop of pyridine.[4]
- Stir the solution overnight at room temperature.[4]
- Evaporate the solvent under vacuum.[4]
- Dissolve the crude product in water and extract with EtOAc .[4]
- Combine the organic layers, wash with brine, and dry over Na_2SO_4 .[4]
- Remove the solvent under reduced pressure.[4]
- Purify the residue by column chromatography using petroleum ether/ethyl acetate (v/v 2:1) as an eluent to afford the diacetate product.[4]

Quantitative Data for a Related Acetylation:[4]

Reactant	Amount	Reagents	Solvent	Time	Purification
1,4-dihydroxy-9,10-anthraquinone	4.6 g (19.1 mmol)	Ac ₂ O (2 ml), Pyridine (1 drop)	CH ₂ Cl ₂ (50 ml)	Overnight	Column chromatography (Petroleum ether/EtOAc 2:1)

Biological and Material Science Applications

- Antioxidant Properties: Research suggests that **1,4-Dihydroanthracene-9,10-diol** possesses antioxidant properties, making it a candidate for applications in biological systems where oxidative stress is a concern.[1]
- Photodynamic Therapy: The compound has been investigated for its potential role in photodynamic therapy (PDT), a treatment that uses light-activated compounds to generate reactive oxygen species to target cancer cells.[1]
- Coordination Chemistry: In material science, this diol has shown promise as a ligand in coordination chemistry, opening avenues for applications in catalysis and the development of new materials.[1]

Conclusion

1,4-Dihydroanthracene-9,10-diol is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 9,10-anthraquinone and the reactivity of its hydroxyl groups allow for the synthesis of a wide array of functionalized anthracene derivatives. The protocols and information provided herein offer a foundation for researchers to explore the full potential of this compound in the development of novel dyes, functional materials, and therapeutic agents. Further research into its applications is warranted to fully exploit its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dihydroanthracene-9,10-diol | 56136-13-1 | Benchchem [benchchem.com]
- 2. 9,10-Anthracenediol, 1,4-dihydro- | C14H12O2 | CID 92020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1 β and TNF- α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyi diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,4-Dihydroanthracene-9,10-diol in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3191622#use-of-1-4-dihydroanthracene-9-10-diol-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com